molecular formula C8H14ClN3O2 B2755459 (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride CAS No. 1820575-91-4

(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride

Cat. No.: B2755459
CAS No.: 1820575-91-4
M. Wt: 219.67
InChI Key: GTGRZXOUCPEHKR-RIHPBJNCSA-N
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Description

The compound (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (molecular formula: C₈H₁₃N₃O₂·HCl, molecular weight: 219.67) is a pyrrolidine derivative featuring a 3-ethyl-1,2,4-oxadiazole substituent at the 5-position and a hydroxyl group at the 3-position of the pyrrolidine ring . It is synthesized as a hydrochloride salt to enhance stability and solubility.

Properties

IUPAC Name

(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6;/h5-6,9,12H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGRZXOUCPEHKR-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CC(CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=N1)[C@H]2C[C@@H](CN2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethyl-1,2,4-oxadiazole and pyrrolidine derivatives.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The oxadiazole moiety is introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride typically involves large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or K2CO3 in DMF or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

    Receptor Binding: Studied for its binding affinity to various biological receptors.

Medicine

    Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and antimicrobial properties.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Structural Modifications on the Oxadiazole Ring

Substituent Effects
  • Methyl vs. Ethyl Substitution: The methyl-substituted analog, (3S,5R)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride (C₇H₁₂ClN₃O₂, MW: 205.64), differs by a methyl group instead of ethyl on the oxadiazole ring. Key Data:
Property Ethyl Derivative (Target) Methyl Derivative
Molecular Weight 219.67 205.64
Substituent Size C₂H₅ CH₃
Storage Conditions 2–8°C (argon) +4°C
  • Aromatic Substitutions :
    • Compounds like 1-cyclohexyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (MW: 386.21) feature phenyl groups on the oxadiazole, significantly increasing molecular weight and aromatic interactions. These substitutions enhance binding to hydrophobic pockets in targets like GPCRs (e.g., bile acid receptor-1) but may compromise solubility and bioavailability .
Complex Substituents
  • The compound (3R,5S)-5-[3-(2-chloro-4-fluoro-benzyl)-1,2,4-oxadiazol-5-yl]-1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-ol (C₁₇H₁₇ClFN₅O₂, MW: 399.81) incorporates a halogenated benzyl group and an imidazole-methyl moiety. This design increases steric bulk and introduces hydrogen-bonding capabilities, likely improving selectivity for enzymes or receptors requiring multipoint interactions .

Backbone Modifications

Pyrrolidine vs. Tetrahydropyrimidine
  • CDD-0102A (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride) shares the ethyl-oxadiazole group but replaces pyrrolidine with a tetrahydropyrimidine ring. This modification alters conformational flexibility and electronic properties, enabling partial agonism at M1 muscarinic receptors. CDD-0102A demonstrated efficacy in reducing repetitive behaviors in murine autism models (e.g., BTBR mice) .
Simplified Pyrrolidine Derivatives
  • (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride (C₅H₁₂ClNO, MW: 137.61) lacks the oxadiazole ring entirely, resulting in a smaller, less complex structure. While easier to synthesize, this simplification likely diminishes biological activity due to the absence of the oxadiazole’s π-π stacking and dipole interactions .

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity and Solubility :
    • Ethyl and methyl oxadiazole derivatives balance moderate LogP values (predicted ~1.5–2.0) for CNS penetration. In contrast, phenyl-substituted analogs (LogP >3) face solubility challenges, necessitating formulation adjustments .
  • Target Engagement :
    • The ethyl-oxadiazole motif in CDD-0102A and the target compound suggests a shared pharmacophore for muscarinic receptor modulation. However, pyrrolidine vs. tetrahydropyrimidine backbones may influence receptor subtype selectivity .

Biological Activity

(3S,5R)-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C8_8H14_{14}ClN3_3O2_2
  • Molecular Weight : 219.67 g/mol
  • CAS Number : 1820575-91-4

The biological activity of this compound appears to be linked to its interaction with specific cellular pathways. Preliminary studies suggest that it may modulate the Type III Secretion System (T3SS) in Gram-negative bacteria, which is crucial for their virulence. The compound has shown to inhibit the secretion of virulence factors in pathogenic strains such as Escherichia coli and Citrobacter rodentium at concentrations significantly affecting T3SS activity .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Biological Activity Effect Observed Concentration Tested Reference
Inhibition of T3SS~50% inhibition of virulence factor secretion50 μM
CytotoxicityNon-cytotoxic to mammalian cellsUp to 100 μM
Antimicrobial ActivityModerate inhibition against certain pathogens25 μM

Case Studies

  • Inhibition of Virulence Factors :
    A study focused on the effects of this compound on E. coli demonstrated that at concentrations above 50 μM, the compound significantly reduced the secretion of carboxypeptidase G2 (CPG2), a marker for T3SS activity. This suggests a potential role in treating infections caused by T3SS-positive pathogens .
  • Cytotoxicity Assessment :
    In cytotoxicity assays conducted with various mammalian cell lines, this compound exhibited no significant cytotoxic effects up to concentrations of 100 μM. This indicates a favorable safety profile for potential therapeutic applications .

Future Research Directions

Further research is warranted to explore:

  • The exact molecular targets of this compound.
  • Its efficacy in vivo using animal models.
  • The potential for developing derivatives with enhanced potency and selectivity.

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